

1-Bromo-3-methanesulfonylpropane chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-3-methanesulfonylpropane
Cat. No.:	B1524402

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-3-methanesulfonylpropane**: Properties, Reactivity, and Applications

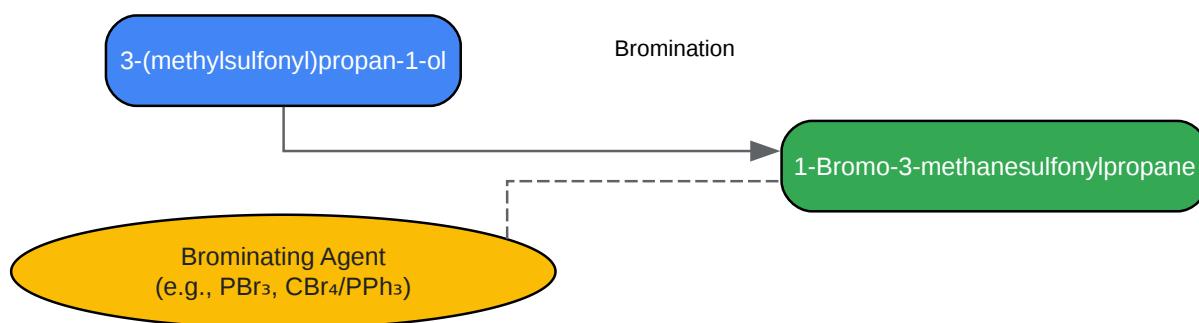
Introduction

1-Bromo-3-methanesulfonylpropane is a bifunctional organic compound that has garnered significant interest within the realms of pharmaceutical development and specialized organic synthesis. Its unique structure, featuring a reactive alkyl bromide terminus and an electron-withdrawing methanesulfonyl group, makes it a versatile reagent for introducing a sulfonyl-containing propyl chain. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, and practical applications, grounded in authoritative data and established protocols.

Chemical Identity and Core Properties

A clear understanding of a reagent begins with its fundamental identifiers and physical characteristics. These properties are crucial for experimental design, safety assessments, and regulatory compliance.

Property	Value	Source
IUPAC Name	1-bromo-3-methylsulfonylpropane	[1]
CAS Number	859940-73-1	[1] [2]
Molecular Formula	C ₄ H ₉ BrO ₂ S	[1] [2]
Molecular Weight	201.08 g/mol	[1] [2]
Exact Mass	199.95066 Da	[1]
Appearance	Colorless to light yellow liquid or solid	[2] [3]
Storage Temperature	2-8°C, under inert atmosphere	[3]


Synonyms: The compound is also known as 1-bromo-3-(methylsulfonyl)propane and 3-bromopropyl methyl sulfone[\[2\]](#)[\[4\]](#).

Synthesis and Reactivity Profile

The synthetic utility of **1-Bromo-3-methanesulfonylpropane** stems from the distinct reactivity of its two functional groups. The primary bromide is an excellent leaving group in nucleophilic substitution reactions, while the methanesulfonyl group is a polar, electron-withdrawing moiety that influences the molecule's overall properties and can participate in further chemical transformations.

Synthetic Pathway

A common laboratory-scale synthesis involves the bromination of a precursor alcohol, 3-(methylsulfonyl)propan-1-ol. This transformation can be achieved using standard brominating agents. The choice of reagent is critical to ensure high yield and minimize side reactions.

[Click to download full resolution via product page](#)

Caption: General synthetic route to **1-Bromo-3-methanesulfonylpropane**.

Core Reactivity: An Alkylating Agent

The primary application of this compound is as a propylsulfone electrophile. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of the $-(CH_2)_3SO_2CH_3$ moiety onto various substrates.

Causality in Experimental Design: The electron-withdrawing nature of the sulfone group enhances the leaving group ability of the bromide, making it more reactive than a simple alkyl bromide like 1-bromopropane. However, it is not so strongly activating as to promote elimination reactions under typical nucleophilic substitution conditions, providing a clean reaction profile. This balance is key to its utility.

Common nucleophiles used in reactions with **1-Bromo-3-methanesulfonylpropane** include:

- Amines (primary and secondary)
- Thiolates
- Phenoxides and Alkoxides
- Enolates and other carbon nucleophiles

Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of **1-Bromo-3-methanesulfonylpropane** give rise to predictable spectroscopic signatures.

- **¹H NMR:** The proton NMR spectrum would be expected to show three distinct signals corresponding to the three methylene groups of the propane chain, along with a sharp singlet for the methyl group on the sulfone.
 - -CH₂Br: A triplet around 3.5-3.7 ppm, deshielded by the adjacent bromine atom.
 - -CH₂- (central): A multiplet (quintet) around 2.2-2.4 ppm, coupled to the two adjacent methylene groups.
 - -CH₂SO₂-: A triplet around 3.1-3.3 ppm, deshielded by the sulfone group.
 - -SO₂CH₃: A singlet around 2.9-3.1 ppm.
- **¹³C NMR:** The carbon spectrum would display four signals corresponding to the four unique carbon atoms in the molecule.
- **IR Spectroscopy:** Key vibrational frequencies would include strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ respectively[5].

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The protocols described herein are self-validating systems that begin with a thorough understanding of the reagent's hazards.

GHS Hazard Classification

1-Bromo-3-methanesulfonylpropane is classified as a hazardous substance.[1] Adherence to the following GHS classifications is mandatory.

Hazard Class	Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H318/H319	Causes serious eye damage/irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

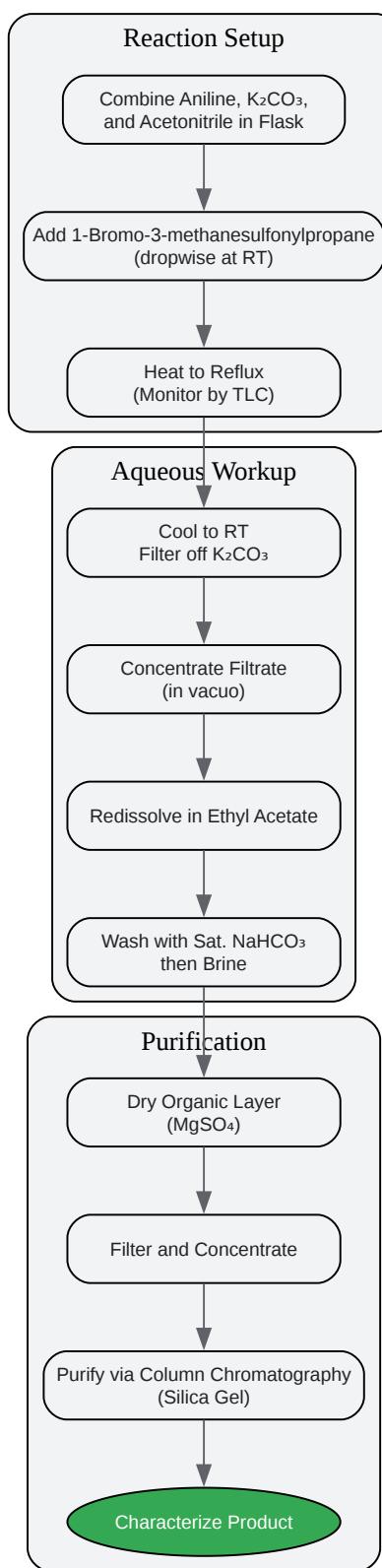
Source: Aggregated GHS information from multiple ECHA C&L Inventory notifications.[\[1\]](#)

Safe Handling Protocol

Due to its hazardous nature, strict handling procedures must be followed:

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[\[6\]](#) An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[6\]](#)
 - Skin Protection: Wear nitrile gloves and a lab coat.[\[6\]](#) Avoid prolonged or repeated contact. If skin contact occurs, wash immediately and thoroughly with soap and water.[\[7\]](#)
 - Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator is necessary.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[3\]](#)[\[7\]](#) The recommended storage temperature is between 2-8°C.[\[3\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[\[7\]](#) Do not allow the product to enter drains.[\[8\]](#)

Experimental Protocol: N-Alkylation of Aniline


This section provides a detailed, step-by-step methodology for a representative experiment: the N-alkylation of aniline. This protocol is designed as a self-validating system, where the rationale for each step is clearly defined.

Objective: To synthesize N-(3-(methylsulfonyl)propyl)aniline.

Materials:

- Aniline
- **1-Bromo-3-methanesulfonylpropane**
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the N-alkylation of aniline.

Step-by-Step Methodology:

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
 - Rationale: Potassium carbonate acts as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent.
- Reagent Addition:
 - Begin stirring the mixture at room temperature. Slowly add **1-Bromo-3-methanesulfonylpropane** (1.1 eq.) to the suspension.
 - Rationale: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes the formation of dialkylated byproducts.
- Reaction and Monitoring:
 - Heat the reaction mixture to reflux (approx. 82°C for acetonitrile).
 - Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline spot has been consumed.
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

- Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
- Purification and Characterization:
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
 - Combine the pure fractions and remove the solvent to yield the final product, N-(3-(methylsulfonyl)propyl)aniline.
 - Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

References

- PubChem. (n.d.). **1-Bromo-3-methanesulfonylpropane**. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. National Center for Biotechnology Information.
- PubChemLite. (2025). **1-bromo-3-methanesulfonylpropane** (C4H9BrO2S).
- LookChem. (n.d.). 1-BroMo-3-(Methylsulfonyl)propane.
- ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3)....
- ResearchGate. (n.d.). Infrared and NMR (1 H & 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
- PrepChem.com. (n.d.). Preparation of 1-bromo-3-chloropropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Bromo-3-methanesulfonylpropane | C4H9BrO2S | CID 51892082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-(Methylsulfonyl)propane | 859940-73-1 [chemicalbook.com]
- 3. 1-Bromo-3-(methylsulfonyl)propane | 859940-73-1 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- To cite this document: BenchChem. [1-Bromo-3-methanesulfonylpropane chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524402#1-bromo-3-methanesulfonylpropane-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com